N-cyclopropyl-4-(pyridin-2-yl)piperazine-1-carbothioamide
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Overview
Description
N-cyclopropyl-4-(pyridin-2-yl)piperazine-1-carbothioamide is a chemical compound with the molecular formula C13H18N4S and a molecular weight of 262.37 g/mol . This compound is characterized by the presence of a cyclopropyl group, a pyridinyl group, and a piperazine ring, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(pyridin-2-yl)piperazine-1-carbothioamide typically involves the reaction of cyclopropylamine with 4-(pyridin-2-yl)piperazine-1-carbothioamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-(pyridin-2-yl)piperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, such as halides, amines, and alcohols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopropyl-4-(pyridin-2-yl)piperazine-1-carboxamide, while reduction may produce N-cyclopropyl-4-(pyridin-2-yl)piperazine .
Scientific Research Applications
N-cyclopropyl-4-(pyridin-2-yl)piperazine-1-carbothioamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(pyridin-2-yl)piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine: Investigated for its antimicrobial properties.
Uniqueness
N-cyclopropyl-4-(pyridin-2-yl)piperazine-1-carbothioamide stands out due to its unique combination of a cyclopropyl group, a pyridinyl group, and a piperazine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C13H18N4S |
---|---|
Molecular Weight |
262.38 g/mol |
IUPAC Name |
N-cyclopropyl-4-pyridin-2-ylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C13H18N4S/c18-13(15-11-4-5-11)17-9-7-16(8-10-17)12-3-1-2-6-14-12/h1-3,6,11H,4-5,7-10H2,(H,15,18) |
InChI Key |
DTFRLIZOQPCRPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=S)N2CCN(CC2)C3=CC=CC=N3 |
Origin of Product |
United States |
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